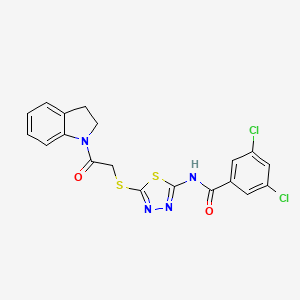
3,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H14Cl2N4O2S2 and its molecular weight is 465.37. The purity is usually 95%.
BenchChem offers high-quality 3,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Transformations
- Cyclization and Transformations: The compound can be used in chemical synthesis, specifically in cyclization processes. For instance, similar benzamides are cyclized to form various heterocyclic compounds under different conditions like treatment with NaH or Pd-catalyzed C-N coupling. These transformations can lead to unexpected products with varied structural properties, demonstrating the compound's versatility in synthetic chemistry (Kalogirou, Kourtellaris, & Koutentis, 2021).
Biological Applications
Anticancer Properties
A study on thiadiazole derivatives, which include similar structures, indicated potential anticancer activity. Schiff's bases containing thiadiazole and benzamide groups were synthesized and evaluated for their effectiveness against various human cancer cell lines. These studies are significant in the ongoing search for new anticancer agents (Tiwari et al., 2017).
Anticonvulsant Activity
Derivatives of 1,3,4-thiadiazole, like the compound , have been synthesized and evaluated for anticonvulsant activity. This indicates potential use in developing new treatments for epilepsy and related disorders (Harish, Mohana, & Mallesha, 2014).
Antioxidant Activity
Some derivatives of thiadiazole exhibit strong antioxidant properties. This suggests that the compound might also possess similar properties, which could be useful in combating oxidative stress-related diseases (Abo‐Salem et al., 2013).
Antimicrobial and Antifungal Properties
Thiadiazole derivatives have shown promising results in antimicrobial and antifungal testing. This indicates potential applications in developing new antimicrobial agents (Wan et al., 2018).
Insecticidal Activity
Studies have indicated that certain thiadiazole compounds possess significant insecticidal activity, suggesting a potential use in pest control (Mohamed et al., 2020).
Nematocidal Activity
Some thiadiazole amide derivatives have shown effectiveness against certain nematodes, indicating potential agricultural applications (Liu et al., 2022).
Propriétés
IUPAC Name |
3,5-dichloro-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O2S2/c20-13-7-12(8-14(21)9-13)17(27)22-18-23-24-19(29-18)28-10-16(26)25-6-5-11-3-1-2-4-15(11)25/h1-4,7-9H,5-6,10H2,(H,22,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTPVUAZEBICOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

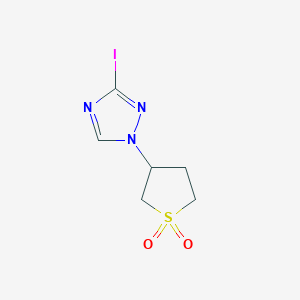
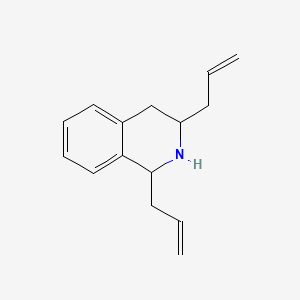
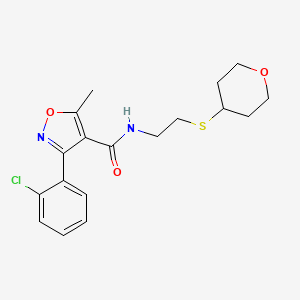
![1-[(2-Chloroacetyl)amino]-2-methylcyclopentane-1-carboxamide](/img/structure/B2364885.png)


![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2364891.png)
![N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2364893.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364895.png)


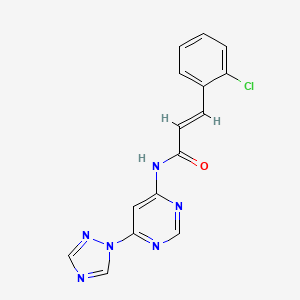
![N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide](/img/structure/B2364900.png)
